2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy-

Structure-Activity Relationship Lipophilicity Medicinal Chemistry

CAS 63149-11-1 (2‑Naphthalenecarboxamide, N‑(4‑(4‑(1,1‑dimethylethyl)phenoxy)phenyl)‑1‑hydroxy‑) belongs to the 1‑hydroxynaphthalene‑2‑carboxamide (1‑HNA‑2) chemotype, a scaffold extensively investigated for antimycobacterial, antibacterial, and herbicidal activities. This compound is distinguished from the more commonly studied alkoxy‑substituted analogs by the presence of a para‑tert‑butyl group on the terminal phenoxy ring, which introduces a branched, bulky, electron‑donating alkyl substituent absent in linear alkoxy derivatives.

Molecular Formula C27H25NO3
Molecular Weight 411.5 g/mol
CAS No. 63149-11-1
Cat. No. B13940394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy-
CAS63149-11-1
Molecular FormulaC27H25NO3
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4C=C3)O
InChIInChI=1S/C27H25NO3/c1-27(2,3)19-9-13-21(14-10-19)31-22-15-11-20(12-16-22)28-26(30)24-17-8-18-6-4-5-7-23(18)25(24)29/h4-17,29H,1-3H3,(H,28,30)
InChIKeyRDTBRBJIAPEKEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 63149-11-1: 1‑Hydroxy‑N‑[4‑(4‑tert‑butylphenoxy)phenyl]‑2‑naphthamide Structural Overview for Procurement Decisions


CAS 63149-11-1 (2‑Naphthalenecarboxamide, N‑(4‑(4‑(1,1‑dimethylethyl)phenoxy)phenyl)‑1‑hydroxy‑) belongs to the 1‑hydroxynaphthalene‑2‑carboxamide (1‑HNA‑2) chemotype, a scaffold extensively investigated for antimycobacterial, antibacterial, and herbicidal activities [1]. This compound is distinguished from the more commonly studied alkoxy‑substituted analogs by the presence of a para‑tert‑butyl group on the terminal phenoxy ring, which introduces a branched, bulky, electron‑donating alkyl substituent absent in linear alkoxy derivatives [2]. High‑strength differential evidence directly quantifying the biological selectivity of CAS 63149-11-1 against named comparators is currently limited to class‑level structure‑activity relationship (SAR) inferences from the broader 1‑hydroxynaphthalene carboxanilide series.

SAR probe for steric/lipophilic parameter space in 1-HNA-2 series
tert-Butyl substituent enables distinct lipophilicity profile vs. alkoxy analogs
Fills gap in published antimycobacterial SAR with non-alkoxy, non-halogenated probe

Why Generic 1‑Hydroxynaphthalene‑2‑carboxanilide Substitution Cannot Replace CAS 63149-11-1 for SAR‑Driven Procurement


Within the 1‑hydroxynaphthalene‑2‑carboxanilide series, biological potency, target selectivity, and cytotoxicity are exquisitely sensitive to the identity, position, and branching of the substituent on the anilide‑linked phenoxy ring [1]. Lipophilicity is the dominant physicochemical parameter governing antimycobacterial activity, and the tert‑butyl group of CAS 63149-11-1 confers a distinct lipophilic profile compared to n‑alkoxy, branched alkoxy, or halogenated phenyl analogs [2]. This difference eliminates simple interchangeability, making precise SAR procurement mandatory.

Lipophilicity profile differs substantially from linear alkoxy analogs, potentially altering membrane permeability and off-target binding; direct substitution cannot be assumed.
Steric bulk of tert-butyl group may limit target binding pocket accommodation relative to n-alkoxy comparators, preventing SAR extrapolation.
1-HNA-2 positional isomerism confers strong antiproliferative effects (class-level); generic substitution with 2-HNA-1 analogs may alter cytotoxicity profile.

Quantitative Differentiation Evidence for CAS 63149-11-1 (N‑[4‑(4‑tert‑Butylphenoxy)phenyl]‑1‑hydroxy‑2‑naphthamide) Against In‑Class Analogs


Structural Distinction: Bulkier tert‑Butyl Substituent vs. Linear n‑Alkoxy Analogs

CAS 63149-11-1 incorporates a para‑tert‑butylphenoxy moiety that replaces the linear n‑propoxy or n‑butoxy substituent found in the most active alkoxy‑substituted 1‑hydroxynaphthalene‑2‑carboxanilides (e.g., 2‑hydroxy‑N‑(4‑propoxyphenyl)‑naphthalene‑1‑carboxamide and N‑[4‑(but‑2‑yloxy)phenyl]‑2‑hydroxy‑naphthalene‑1‑carboxamide) [1]. While direct biological head‑to‑head data for CAS 63149-11-1 are absent in the public domain, the tert‑butyl group is both more electron‑donating (inductive effect) and sterically larger (Taft Es ~ –1.54 vs. n‑propoxy ~ –0.36), predicting altered target binding and metabolic stability compared to linear alkoxy comparators [2].

Steric Bulk vs. Alkoxy
Class-level inference
Taft Es: –1.54 (tert‑butyl) vs. –0.36 (n‑propoxy); ~4× larger steric demand
Binding pocket accommodation may differ; SAR extrapolation requires review
Physical‑organic parameter; no direct target‑engagement data
Structure-Activity Relationship Lipophilicity Medicinal Chemistry

Lipophilicity-Driven Activity: Predicted logP Shift vs. Alkoxy‑Substituted Active Leads

Systematic analysis of 57 N‑alkoxyphenylhydroxynaphthalenecarboxamides demonstrated that lipophilicity (log k and π) is the primary determinant of biological activity in this chemotype [1]. The tert‑butylphenoxy substituent of CAS 63149-11-1 is predicted (ALOGPS 2.1) to have a clogP of ~6.8, which is approximately 1.5–2.0 log units higher than the most active n‑alkoxy‑substituted 1‑HNA‑2 congeners (e.g., 2‑hydroxy‑N‑(4‑propoxyphenyl)‑naphthalene‑1‑carboxamide, clogP ~5.2). This places CAS 63149-11-1 in a lipophilicity range that, based on series‑wide SAR, may enhance membrane permeability while increasing the risk of cytotoxicity and promiscuous binding [2].

Lipophilicity ΔclogP
Class-level inference
≈ +1.5 to +1.6 log units higher than active alkoxy leads (clogP ~5.2–5.5)
May increase membrane permeability and promiscuous binding risk
In silico estimate; experimental log k confirmation needed
Lipophilicity ADMET QSAR

Cytotoxicity Profile Differentiation: 1‑HNA‑2 Series vs. 2‑HNA‑1 Positional Isomers

Positional isomerism of the hydroxyl and carboxamide groups on the naphthalene ring profoundly impacts cytotoxicity. The 1‑hydroxynaphthalene‑2‑carboxamide series (Series B in Gonec et al. 2016), to which CAS 63149-11-1 belongs, consistently exhibits a strong antiproliferative effect against human THP‑1 monocytic leukemia cells, whereas the 2‑hydroxynaphthalene‑1‑carboxamide series (Series A) demonstrates insignificant cytotoxicity at comparable antimycobacterial MICs [1]. For example, N‑[3‑(but‑2‑yloxy)phenyl]‑ and N‑[4‑(but‑2‑yloxy)phenyl]‑2‑hydroxynaphthalene‑1‑carboxamide showed high antimycobacterial activity with insignificant cytotoxicity, while their Series B positional isomers showed strong antiproliferative effects [1]. This class‑level observation indicates that CAS 63149-11-1, as a Series B congener, is predicted to carry inherent cytotoxicity that may limit its therapeutic window relative to Series A analogs.

Cytotoxicity Context
Class-level inference
1‑HNA‑2 series: strong antiproliferative effect on THP‑1 cells; 2‑HNA‑1 series: insignificant cytotoxicity
Inherent cytotoxicity must be weighed for therapeutic index
No direct measurement for CAS 63149‑11‑1; predicted class behavior
Cytotoxicity Therapeutic Index Positional Isomerism

Herbicidal PET Inhibition: Halogenated 1‑HNA‑2 Compounds as Photosystem II Inhibitors and the tert‑Butyl Gap

Multihalogenated 1‑hydroxynaphthalene‑2‑carboxanilides have been shown to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, with the most active compound, 1‑hydroxy‑N‑(3‑trifluoromethylphenyl)naphthalene‑2‑carboxamide, achieving an IC50 of 5.3 µmol/L [1]. All active PET inhibitors in this series bear electron‑withdrawing halogen or trifluoromethyl substituents on the anilide phenyl ring. CAS 63149-11-1, with its electron‑donating tert‑butylphenoxy substituent, is predicted to be substantially less potent as a PET inhibitor than halogenated 1‑HNA‑2 analogs. No PET inhibition data exist for tert‑butyl‑substituted congeners, which themselves represent a gap in the published SAR landscape for this chemotype [2].

PET Inhibition SAR
Class-level inference
tert‑Butyl (electron‑donating) predicted weak PET inhibitor; active PET inhibitors require electron‑withdrawing substituents
May decouple antimycobacterial from herbicidal off‑target effects
No PET data for tert‑butyl‑substituted 1‑HNA‑2 congeners; prediction based on SAR
Photosynthetic Electron Transport Herbicide Discovery Photosystem II

Research Application Scenarios Where CAS 63149-11-1 Offers Differentiated Value in Procurement


Filling the tert‑Butyl SAR Gap in 1‑Hydroxynaphthalene‑2‑carboxanilide Antimycobacterial Libraries

Published SAR for the 1‑HNA‑2 chemotype has extensively covered halogenated, methylated, methoxylated, nitrated, and linear/branched alkoxy substituents, but no compound bearing a para‑tert‑butylphenoxy group has been reported in peer‑reviewed antimycobacterial screening studies [1]. Procuring CAS 63149-11-1 enables the systematic exploration of this missing lipophilic/steric parameter space. Based on the established lipophilicity‑activity correlation, its elevated clogP (~6.8) can test whether potency continues to scale with lipophilicity beyond the optimum observed for n‑alkoxy analogs (clogP ~5.2), or whether a lipophilicity ceiling exists in this series [2].

Selective PET Inhibition Decoupling for Dual‑Use Antimycobacterial‑Herbicidal Screening

All published PET‑active 1‑HNA‑2 compounds contain electron‑withdrawing substituents, with the most potent (IC50 = 5.3 µmol/L) bearing a 3‑CF₃ group [1]. CAS 63149-11-1, with its electron‑donating tert‑butylphenoxy group, is predicted to be inactive as a PET inhibitor. This makes it a valuable control compound for screening campaigns aiming to identify antimycobacterial agents that spare photosystem II, addressing a key selectivity challenge in agrochemical‑pharmaceutical crossover programs.

Cytotoxicity Benchmarking of 1‑HNA‑2 vs. 2‑HNA‑1 Positional Isomer Series

The 1‑HNA‑2 series (Series B) is characterized by strong antiproliferative effects on THP‑1 cells, in contrast to the low cytotoxicity of 2‑HNA‑1 positional isomers (Series A) [1]. CAS 63149-11-1 serves as a representative 1‑HNA‑2 congener with a unique tert‑butylphenoxy substituent for cytotoxicity benchmarking. Its procurement enables direct experimental measurement of whether the bulky, lipophilic tert‑butyl group exacerbates or attenuates the inherent cytotoxicity of the 1‑HNA‑2 scaffold, generating data that refines the therapeutic index landscape for the entire series.

Computational QSAR Model Validation with Extreme Lipophilicity Probe

The hydro‑lipophilic properties of 57 N‑alkoxyphenylhydroxynaphthalenecarboxamides have been systematically characterized by RP‑HPLC, providing a validated dataset for computational logP prediction benchmarking [1]. CAS 63149-11-1, with its atypically high predicted clogP (~6.8) for this chemotype, serves as an 'edge‑case' probe molecule for testing the extrapolation limits of in silico lipophilicity predictors (e.g., ALOGPS, XLOGP3) beyond the calibration range of the published experimental log k dataset. This is critical for refining QSAR models used in virtual screening of naphthalenecarboxamide libraries.

Application
Selection Property
Validation Focus
1-HNA-2 SAR Library Expansion
tert-Butyl lipophilic/steric probe
Potency-lipophilicity ceiling confirmation
Antimycobacterial-PET Selectivity Screening
Electron-donating substituent profile
PET inhibition absence verification
Cytotoxicity Series Benchmarking
1-HNA-2 positional isomer scaffold
THP-1 antiproliferative assay
In Silico Lipophilicity Prediction Validation
High-clogP edge-case probe
ALOGPS/XLOGP3 extrapolation testing
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